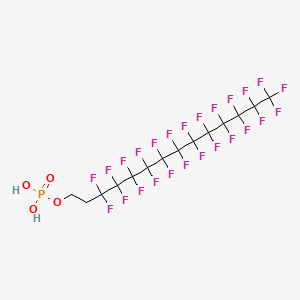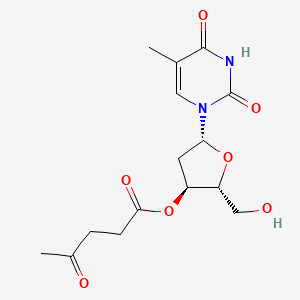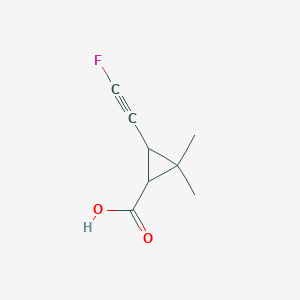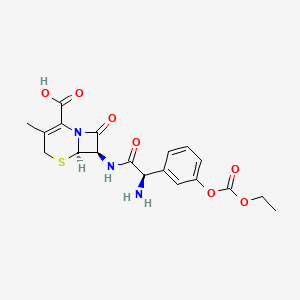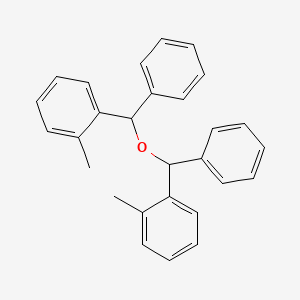
Des(N,N-dimethylethanamine) Orphenadrine Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des(N,N-dimethylethanamine) Orphenadrine Dimer is a chemical compound with the molecular formula C28H26O and a molecular weight of 378.51 g/mol . It is a dimer impurity of Orphenadrine, a muscle relaxant and antihistaminic agent . The compound is also known by its IUPAC name, 2, 2′- (oxybis (phenylmethylene))bis (methylbenzene) .
Chemical Reactions Analysis
Des(N,N-dimethylethanamine) Orphenadrine Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Des(N,N-dimethylethanamine) Orphenadrine Dimer has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Des(N,N-dimethylethanamine) Orphenadrine Dimer is related to its parent compound, Orphenadrine. Orphenadrine acts as a muscarinic antagonist, inhibiting the action of acetylcholine on muscarinic receptors. This leads to muscle relaxation and relief from muscle spasms . Additionally, Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors, contributing to its antihistaminic and analgesic effects .
Comparison with Similar Compounds
Des(N,N-dimethylethanamine) Orphenadrine Dimer can be compared with other similar compounds, such as:
N-Desmethylorphenadrine Hydrochloride: This compound is a demethylated form of Orphenadrine and has similar muscle relaxant properties.
2-(Di-o-tolylmethoxy)-N,N-dimethylethanamine Hydrochloride: This compound is another derivative of Orphenadrine with similar pharmacological effects.
Orphenadrine-D3 Citrate Salt: This is a deuterated form of Orphenadrine used in research to study the pharmacokinetics and metabolism of Orphenadrine.
This compound is unique due to its dimeric structure, which may influence its pharmacological properties and interactions compared to its monomeric counterparts.
Properties
Molecular Formula |
C28H26O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-methyl-2-[[(2-methylphenyl)-phenylmethoxy]-phenylmethyl]benzene |
InChI |
InChI=1S/C28H26O/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23)29-28(24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20,27-28H,1-2H3 |
InChI Key |
ZCDCYZJXPRHZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


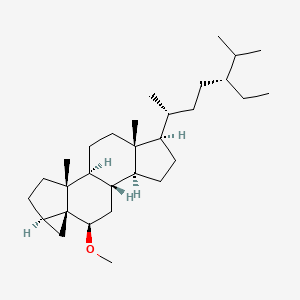
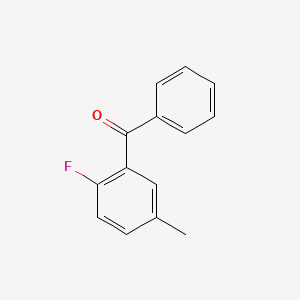
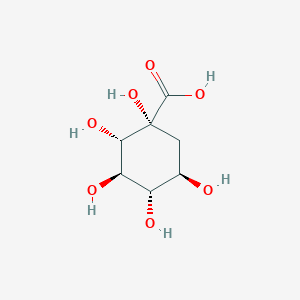
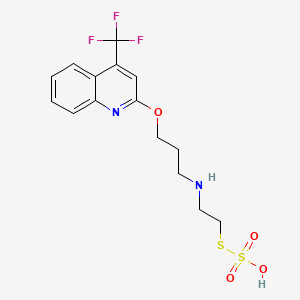
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
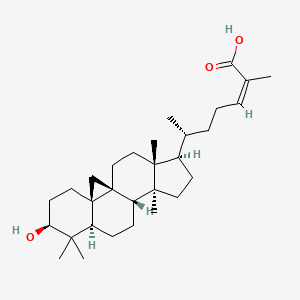
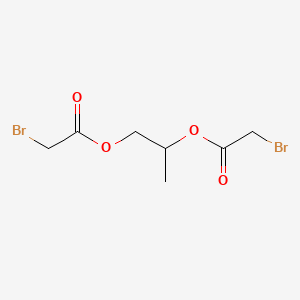
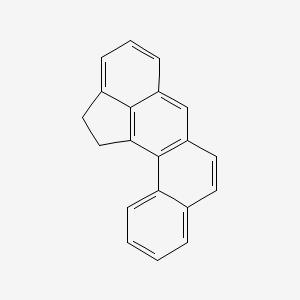
![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)
